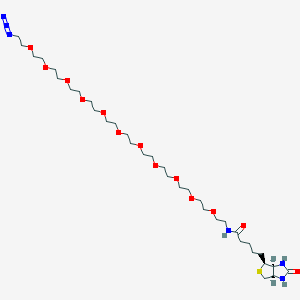
1,3-Dimethoxyimidazolium bis(trifluoromethylsulfonyl)imide
Overview
Description
1,3-Dimethoxyimidazolium bis(trifluoromethylsulfonyl)imide is an ionic liquid known for its unique properties, including high thermal stability, low volatility, and excellent solubility in various organic solvents. This compound is widely used in various scientific and industrial applications due to its ability to act as a solvent, catalyst, and electrolyte.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethoxyimidazolium bis(trifluoromethylsulfonyl)imide typically involves the following steps:
-
Formation of 1,3-Dimethoxyimidazolium Chloride
Reactants: 1,3-Dimethoxyimidazole and methyl chloride.
Conditions: The reaction is carried out in an organic solvent such as acetonitrile at room temperature.
:Reaction: 1,3-Dimethoxyimidazole+Methyl Chloride→1,3-Dimethoxyimidazolium Chloride
-
Anion Exchange to Form this compound
Reactants: 1,3-Dimethoxyimidazolium chloride and lithium bis(trifluoromethylsulfonyl)imide.
Conditions: The reaction is typically performed in water or an organic solvent at room temperature.
:Reaction: 1,3-Dimethoxyimidazolium Chloride+Lithium bis(trifluoromethylsulfonyl)imide→1,3-Dimethoxyimidazolium bis(trifluoromethylsulfonyl)imide+Lithium Chloride
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethoxyimidazolium bis(trifluoromethylsulfonyl)imide undergoes various chemical reactions, including:
Nucleophilic Substitution: The imidazolium cation can participate in nucleophilic substitution reactions.
Coordination Chemistry: The compound can form complexes with metal ions, acting as a ligand.
Electrochemical Reactions: It is used in electrochemical applications due to its ionic nature.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as halides, thiolates, and amines. Reactions are typically carried out in polar solvents at moderate temperatures.
Coordination Chemistry: Metal salts such as palladium chloride or platinum chloride are used to form complexes.
Electrochemical Reactions: The compound is used in electrochemical cells with appropriate electrodes and electrolytes.
Major Products Formed
Nucleophilic Substitution: Substituted imidazolium salts.
Coordination Chemistry: Metal-imidazolium complexes.
Electrochemical Reactions: Various electrochemical products depending on the specific application.
Scientific Research Applications
1,3-Dimethoxyimidazolium bis(trifluoromethylsulfonyl)imide has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis and catalysis.
Biology: Employed in the stabilization of biomolecules and as a medium for enzymatic reactions.
Medicine: Investigated for its potential in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials, and as an electrolyte in batteries and supercapacitors.
Mechanism of Action
The mechanism by which 1,3-Dimethoxyimidazolium bis(trifluoromethylsulfonyl)imide exerts its effects is primarily through its ionic nature. The imidazolium cation interacts with various molecular targets, while the bis(trifluoromethylsulfonyl)imide anion provides stability and solubility. These interactions facilitate various chemical and electrochemical processes, making the compound highly versatile.
Comparison with Similar Compounds
Similar Compounds
- 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
- 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
- 1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
Uniqueness
1,3-Dimethoxyimidazolium bis(trifluoromethylsulfonyl)imide is unique due to its specific substitution pattern on the imidazolium ring, which imparts distinct solubility and reactivity characteristics. Compared to other similar compounds, it offers enhanced thermal stability and lower viscosity, making it particularly useful in high-temperature applications and as a solvent for challenging reactions.
Properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;1,3-dimethoxyimidazol-1-ium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N2O2.C2F6NO4S2/c1-8-6-3-4-7(5-6)9-2;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3-5H,1-2H3;/q+1;-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGPWZWXCSNVNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON1C=C[N+](=C1)OC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F6N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00746178 | |
| Record name | 1,3-Dimethoxy-1H-imidazol-3-ium bis(trifluoromethanesulfonyl)azanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951021-03-7 | |
| Record name | 1,3-Dimethoxy-1H-imidazol-3-ium bis(trifluoromethanesulfonyl)azanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3-Dibromo-4-nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B8024687.png)
![3,3-Dimethylbicyclo[4.1.0]heptane-2,4-dione](/img/structure/B8024695.png)





![2,2-Dimethyl-7-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine](/img/structure/B8024732.png)
![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide](/img/structure/B8024744.png)

![9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-3H-purin-6-one](/img/structure/B8024758.png)



